(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-1-bicyclo[1.1.1]pentanyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPHJTZOYJEJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Computational Studies of Bicyclo 1.1.1 Pentane Reactivity
Radical Reaction Mechanisms in Bicyclo[1.1.1]pentane Formation and Functionalization
Radical reactions are a cornerstone of BCP chemistry, primarily because the addition of a radical to the highly strained central bond of [1.1.1]propellane provides an efficient entry to the BCP skeleton. researchgate.net This process is significantly more common than anionic additions due to the more favorable energetics of accommodating a single electron within the propellane cage during ring-opening. rsc.org
The generation of bicyclo[1.1.1]pentyl (BCP) radicals is central to the synthesis and functionalization of BCP derivatives. A primary route involves the addition of a carbon- or heteroatom-centered radical to [1.1.1]propellane. rsc.org For instance, alkyl radicals, generated from alkyl halides via photoredox catalysis, readily add to [1.1.1]propellane to form a bridgehead BCP radical intermediate. hznu.edu.cnacs.org This intermediate can then be trapped by various reagents, a process that has been extensively studied.
In the context of synthesizing molecules like (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol, a key precursor is often a halo-substituted BCP. The synthesis of {3-bromobicyclo[1.1.1]pentan-1-yl}methanol has been reported via the reduction of methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate with lithium aluminium hydride. chemicalbook.com The precursor, a bromo-substituted BCP, can itself be formed through radical pathways. For example, the addition of radicals to [1.1.1]propellane in the presence of a halogen source is a common strategy. acs.orgrsc.org
The trapping of the resulting BCP radical is a critical step that determines the final product. For example, in a three-component reaction, an initially formed alkyl radical adds to [1.1.1]propellane, and the subsequent BCP radical is trapped by another species, such as an acetylide-ligated copper complex. tcichemicals.com The BCP radical exhibits partial sp² character, which influences its reactivity in trapping reactions. nih.gov This has been exploited in polarity-matched borylation reactions where the BCP radical is preferentially trapped by an electron-rich boronate acceptor. nih.gov Radical trapping experiments using agents like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) have been used to confirm the presence of BCP radical intermediates in these reaction pathways. chemrxiv.org
| Radical Precursor | Generation Method | Trapping Agent/Reaction | Product Type | Reference |
|---|---|---|---|---|
| Alkyl Halides | Photoredox Catalysis (e.g., Ir(ppy)₃) | [1.1.1]Propellane | 1-Alkyl-3-halobicyclo[1.1.1]pentanes | acs.org |
| Carboxylic Acids / Organohalides | Light Irradiation | [1.1.1]Propellane and Boronate Esters | Functionalized BCP Boronates | nih.gov |
| Glucosyl Bromide | Photocatalysis (4CzIPN) | [1.1.1]Propellane and (Me₃Si)₃SiH | BCP C-Glycosides | chemrxiv.org |
| N-Benzyl Ketimines | In situ generation of 2-azaallyl anions | [1.1.1]Propellane | BCP Benzylamines | researchgate.net |
The high strain energy of the BCP core, estimated to be around 66.6 kcal/mol, and even more so for its precursor [1.1.1]propellane, is a critical factor driving its reactivity. nih.gov The formation of BCPs from [1.1.1]propellane is often described as a "strain-release" process. rsc.org This thermodynamic driving force facilitates reactions that would otherwise be challenging. The addition of a radical to the central C1-C3 bond of [1.1.1]propellane is a highly exothermic process, leading to the formation of the more stable (though still strained) BCP radical. hznu.edu.cn
This release of strain energy is not only crucial for the initial formation of the BCP skeleton but also influences its subsequent reactions. However, it has been proposed that the reactivity is not solely due to strain release from the ground state but also involves stabilization of the transition state. rsc.orgacs.org This stabilization is thought to arise from the delocalization of electron density from the strained cage into the reacting orbitals. acs.org For instance, in anionic ring-opening reactions, the cage can compress to enhance electronic delocalization in the transition state. nih.gov
While the BCP cage is kinetically stable, the inherent strain can be harnessed in certain transformations. For example, ring-opening of functionalized BCPs can occur under specific conditions, driven by the release of this strain. escholarship.org However, many reactions, such as direct C-H functionalization, can proceed while preserving the integrity of the strained carbocyclic framework, highlighting the kinetic stability of the BCP core. researchgate.net
| Compound | Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Bicyclo[1.1.1]pentane | 66.6 | nih.gov |
| Azabicyclo[2.1.1]hexane Core | 68 | escholarship.org |
Theoretical and Computational Chemistry Approaches
Computational chemistry, particularly quantum chemical calculations, has become an indispensable tool for understanding the intricate details of BCP reactivity. These methods provide insights into electronic structures, reaction energetics, and transition states that are often difficult to probe experimentally.
Quantum chemical calculations, often employing Density Functional Theory (DFT), have been used to investigate the electronic properties of BCP derivatives. hznu.edu.cnchemrxiv.org These studies have revealed that the BCP framework can effectively transmit electronic effects from substituents at one bridgehead position to the other. acs.org This transmission is facilitated by the significant electron density inside the cage and hyperconjugative interactions between the substituent and the framework. acs.org
For a molecule like this compound, computational studies can predict how the bromo and hydroxymethyl substituents influence the electronic structure and stability of the molecule. For example, calculations on related systems have shown that the deformation of the BCP cage is primarily determined by the electronegativity of the substituent. acs.org
DFT calculations have also been crucial in determining the energetics of reaction pathways. For example, the radical addition of an alkyl radical to [1.1.1]propellane to form a BCP radical was calculated to be exergonic by 9.8 kcal/mol with an activation barrier of 11.8 kcal/mol (at the M06-2X/def2-TZVP level of theory). hznu.edu.cn Similarly, the kinetic barrier for the borylation of a BCP radical has been computationally shown to be higher than its addition to another molecule of [1.1.1]propellane, explaining potential side reactions. nih.gov
Modeling the transition states of reactions involving BCPs allows for a detailed elucidation of the reaction mechanisms. These calculations can help rationalize observed product distributions and selectivities. For instance, computational studies have been used to propose a catalytic cycle for the iron-catalyzed multicomponent cross-coupling to form 1,3-difunctionalized BCPs, detailing the energetics of radical addition and reductive elimination steps. chemrxiv.org
In the context of radical reactions, transition state modeling helps to understand the selectivity of radical trapping. DFT calculations have been employed to map the global reaction routes for complex chemical reactions involving BCPs, providing a systematic understanding of the mechanism. researchgate.net Furthermore, computational models have supported the proposed mechanism for the nickel-catalyzed cyclopropanation using [1.1.1]propellane, showing a concerted double C-C bond activation to form a key carbene intermediate. bris.ac.uk
For functionalized BCPs, computational analysis can reveal the preferred reaction sites. In a study on BCP bis-boronates, quantum mechanical calculations showed a thermodynamic preference for the formation of an anionic intermediate at the C3 (bridgehead) position over the C2 (bridge) position, explaining the observed regioselectivity in subsequent functionalization reactions. nih.gov Such computational insights are invaluable for designing new synthetic strategies and predicting the reactivity of complex BCP derivatives like this compound.
Analytical and Spectroscopic Characterization in Bicyclo 1.1.1 Pentane Chemistry
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of BCP derivatives. The high symmetry of the BCP core often leads to simple, yet highly characteristic, NMR spectra.
¹H, ¹³C, and ¹⁹F NMR Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of a 1,3-disubstituted BCP, such as (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol, is expected to be relatively simple. The six methylene (B1212753) protons on the BCP cage are chemically equivalent and typically appear as a sharp singlet in the range of 1.5-2.7 ppm. acs.orgchemrxiv.org The exact chemical shift is influenced by the substituents at the bridgehead positions (C1 and C3). For this compound, the electron-withdrawing bromine atom and the hydroxymethyl group would likely shift this singlet downfield compared to the unsubstituted BCP. The methylene protons of the -CH₂OH group would appear as a distinct singlet, typically in the 3.5-4.0 ppm region, with its exact position depending on the solvent and concentration. rsc.org The hydroxyl proton would be observed as a broad singlet, the chemical shift of which is also solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. For this compound, four distinct signals are expected:
Bridgehead Carbons (C1 and C3): The chemical shifts of the bridgehead carbons are highly sensitive to the nature of the substituent. The carbon bearing the bromine atom (C-Br) would be significantly shifted downfield. The carbon attached to the hydroxymethyl group (C-CH₂OH) would also be downfield relative to an unsubstituted BCP bridgehead.
Methylene Carbons (-CH₂-): The three equivalent methylene carbons of the cage typically appear as a single peak.
Hydroxymethyl Carbon (-CH₂OH): This carbon will have a characteristic chemical shift, generally in the range of 60-70 ppm. rsc.org
¹⁹F NMR Spectroscopy: While not directly applicable to this compound, ¹⁹F NMR is a powerful technique for fluorinated BCP analogues, which are common in medicinal chemistry. The fluorine chemical shifts are highly sensitive to the electronic environment, providing valuable structural information. acs.org
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Substituted Bicyclo[1.1.1]pentanes
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1-(3-Iodobicyclo[1.1.1]pentanyl)pyridinium Iodide | DMSO-d₆ | 9.09 (d, 2H), 8.68 (t, 1H), 8.21 (t, 2H), 2.97 (s, 6H) | 146.6, 142.5, 127.8, 61.2, 60.7, -4.8 | acs.org |
| Methyl 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylate | CDCl₃ | 3.69 (s, 3H), 2.40 (s, 6H) | Not specified | google.com |
| (Bicyclo[1.1.1]pent-1-yl)methanol | Not specified | Not specified | Not specified | acs.org |
| tert-Butyl N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate | CDCl₃ | 4.9 (br s, 1H), 3.63-3.75 (s, 3H), 2.20-2.36 (s, 6H), 1.38-1.51 (s, 9H) | Not specified | lboro.ac.uk |
| 2-(3-bromobicyclo[1.1.1]pentan-1-yl)-1,3-diphenylpropane-1,3-dione | CDCl₃ | 7.90 (dd, 4H), 7.63-7.54 (m, 2H), 7.51-7.41 (m, 4H), 5.53 (s, 1H), 2.35 (s, 6H) | 193.7, 136.0, 134.0, 129.1, 128.6, 59.2, 56.2, 39.1, 36.5 | rsc.org |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of atoms in this compound, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): While there are no vicinal protons to show correlations within the BCP cage, COSY can be useful to confirm the proton of the -OH group is coupled to the protons of the -CH₂- group in the hydroxymethyl substituent, if the exchange rate is slow enough.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the singlet from the BCP methylene protons to the corresponding methylene carbon signal and the methylene protons of the hydroxymethyl group to their carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): In the rigid BCP framework, NOESY can provide through-space correlations, further confirming the spatial relationships between protons. For example, a cross-peak between the BCP methylene protons and the hydroxymethyl protons would be expected.
These 2D NMR techniques are routinely used for the structural elucidation of complex BCP derivatives. acs.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound. For this compound, the molecular formula is C₆H₉BrO. chemicalbook.com HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm). This allows for the unambiguous determination of the elemental composition. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule. The calculated exact mass for [C₆H₉⁷⁹BrO]⁺ and [C₆H₉⁸¹BrO]⁺ would be compared to the experimentally observed values to validate the molecular formula.
Interactive Data Table: Representative HRMS Data for Substituted Bicyclo[1.1.1]pentanes
| Compound | Ion | Calculated m/z | Found m/z | Reference |
| 1-(3-Iodobicyclo[1.1.1]pentanyl)-4-phenylpyridinium | [M]⁺ | 348.0244 | 348.0243 | acs.org |
| 2-(3-bromobicyclo[1.1.1]pentan-1-yl)-1,3-diphenylpropane-1,3-dione | [M+H]⁺ | 369.0491 (for ⁷⁹Br) | 369.0412 | rsc.org |
| 1-(3-Iodobicyclo[1.1.1]pentanyl)-3-ethynylpyridinium | [M]⁺ | 295.9931 | 295.9930 | acs.org |
X-ray Crystallography for Absolute Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural proof, determining the precise three-dimensional arrangement of atoms in a molecule and confirming its absolute stereochemistry. For novel BCP derivatives, obtaining a crystal structure is the gold standard for structural verification. The rigid nature of the BCP core often facilitates the growth of high-quality crystals suitable for X-ray diffraction analysis. acs.orgacs.org An X-ray crystal structure of this compound would unequivocally confirm the connectivity of the bromo and hydroxymethyl groups to the bridgehead positions of the BCP cage. It would also provide precise bond lengths and angles, offering insight into the steric and electronic effects of the substituents on the BCP framework. The successful crystallographic analysis of numerous functionalized BCPs underscores its importance in this field of chemistry. google.com
Vibrational Spectroscopy (e.g., Infrared) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the BCP cage and the methylene group of the substituent.
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ range would indicate the C-O single bond stretch of the primary alcohol.
C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, usually between 500 and 690 cm⁻¹, although it can sometimes be weak.
The presence of these characteristic bands in the IR spectrum provides strong evidence for the functional groups present in this compound. acs.orgrsc.org
Q & A
Q. Methodological Considerations
- Catalyst System : Use Pd(OAc)₂ with ligands such as Xantphos and bases like Cs₂CO₃ to control reaction pathways (e.g., single vs. double C–C activation) .
- Substrate Design : Prioritize bicyclo[1.1.1]pentanol derivatives with electron-withdrawing groups to enhance strain-driven reactivity .
How can spectroscopic and computational methods characterize this compound?
Basic Research Question
Spectroscopic Techniques :
- NMR : Analyze , , and NMR to confirm bromine substitution and bicyclo[1.1.1]pentane geometry .
- X-ray Crystallography : Resolve steric effects of the bromine substituent on molecular packing .
Q. Computational Methods :
- DFT Studies : Calculate bond dissociation energies (BDEs) and HOMO/LUMO distributions to predict reactivity trends (e.g., radical stability or nucleophilic sites) .
How do base additives influence reaction outcomes in Pd-catalyzed C–C activation of BCP-OHs?
Advanced Research Question
Base additives modulate reaction chemodivergence. For example:
Q. Methodological Answer
- Experimental Screening : Systematically test bases (e.g., carbonates, phosphates) to map selectivity trends.
- DFT Validation : Model transition states to rationalize base-dependent pathways (e.g., steric effects on Pd coordination) .
How can researchers resolve contradictions in reaction yields when varying substituents on BCP-OH derivatives?
Advanced Research Question
Discrepancies often arise from steric hindrance or electronic effects. For example, bulky substituents may impede Pd coordination, reducing yields .
Q. Methodological Answer
- Systematic Variation : Synthesize derivatives with incremental substituent changes (e.g., –CH₃, –Br, –CF₃) to isolate steric/electronic contributions .
- Multivariate Analysis : Use tools like Hammett plots or Sterimol parameters to correlate substituent effects with reactivity .
What role does strain-release play in the reactivity of this compound?
Advanced Research Question
The bicyclo[1.1.1]pentane core’s high ring strain (~70 kcal/mol) drives C–C bond cleavage under Pd catalysis, enabling access to strained intermediates like cyclobutanones . Bromine at the 3-position further polarizes the C–Br bond, enhancing electrophilicity for cross-coupling .
Q. Methodological Answer
- Comparative Studies : Contrast reactivity with less-strained analogs (e.g., bicyclo[2.2.1]heptanol) to quantify strain contributions .
- Kinetic Profiling : Monitor reaction rates under varying temperatures to assess strain’s thermodynamic impact .
How can enantioselective functionalization of this compound be achieved?
Advanced Research Question
Enantiocontrol remains underexplored but could leverage chiral Pd catalysts or directing groups.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
